molecular formula C30H39N5O2 B2356937 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione CAS No. 672344-05-7

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione

Cat. No.: B2356937
CAS No.: 672344-05-7
M. Wt: 501.675
InChI Key: DQQGGCJXUQNJFK-UHFFFAOYSA-N
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Description

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its complex structure, which includes a dibenzylamino group, a dimethyl group, and an octyl chain attached to a purine core

Properties

CAS No.

672344-05-7

Molecular Formula

C30H39N5O2

Molecular Weight

501.675

IUPAC Name

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C30H39N5O2/c1-4-5-6-7-8-15-20-35-26(31-28-27(35)29(36)33(3)30(37)32(28)2)23-34(21-24-16-11-9-12-17-24)22-25-18-13-10-14-19-25/h9-14,16-19H,4-8,15,20-23H2,1-3H3

InChI Key

DQQGGCJXUQNJFK-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with an appropriate dibenzylamino reagent under controlled conditions. The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-octylpurine-2,6-dione is unique due to its specific structural features, such as the octyl chain and the dibenzylamino group. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

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